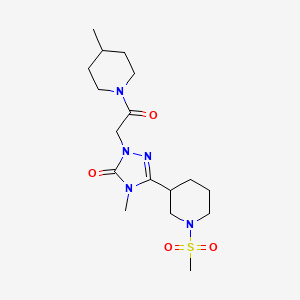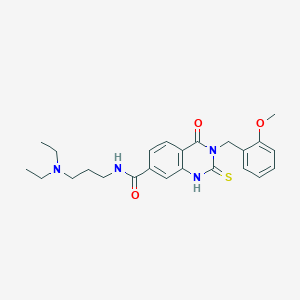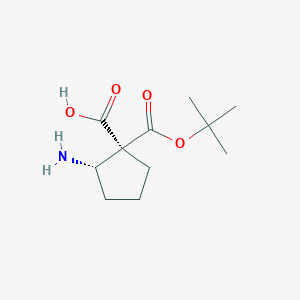
2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene: is an organic compound characterized by the presence of a fluorine atom, an isothiocyanate group, and a propyl-substituted phenyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene typically involves multiple steps, including:
Formation of the Ethynylbenzene Core: The initial step involves the synthesis of 4-((4-propylphenyl)ethynyl)benzene through a Sonogashira coupling reaction. This reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere.
Introduction of the Fluorine Atom: The fluorination of the ethynylbenzene core can be achieved using electrophilic fluorinating agents such as Selectfluor.
Addition of the Isothiocyanate Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl and isothiocyanate groups.
Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cycloaddition: Catalysts like copper or palladium complexes.
Major Products
Thiourea Derivatives: From nucleophilic substitution.
Oxidized or Reduced Products: Depending on the specific reaction conditions.
Cyclic Compounds: From cycloaddition reactions.
Applications De Recherche Scientifique
2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene involves its reactive functional groups:
Isothiocyanate Group: Reacts with nucleophiles such as amines and thiols, forming covalent bonds with proteins and other biomolecules.
Fluorine Atom: Influences the compound’s reactivity and stability, potentially enhancing its biological activity.
Ethynyl Group: Participates in various chemical reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-4-((4-propylphenyl)ethynyl)benzene: Lacks the isothiocyanate group, making it less reactive in nucleophilic substitution reactions.
2-Fluoro-1-isothiocyanato-4-((4-pentylphenyl)ethynyl)benzene: Similar structure but with a pentyl group instead of a propyl group, potentially altering its physical and chemical properties.
Propriétés
Formule moléculaire |
C18H14FNS |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2-fluoro-1-isothiocyanato-4-[2-(4-propylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C18H14FNS/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-11-18(20-13-21)17(19)12-16/h4-7,10-12H,2-3H2,1H3 |
Clé InChI |
QISMPFBDAOUZKE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N=C=S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


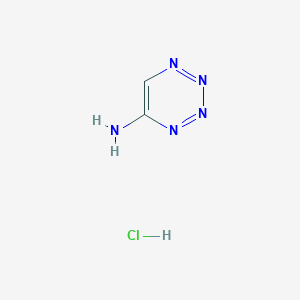

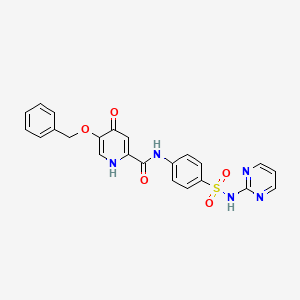
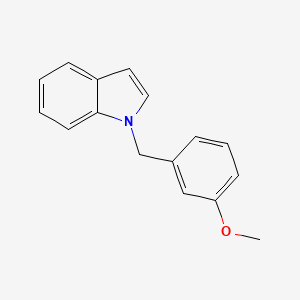
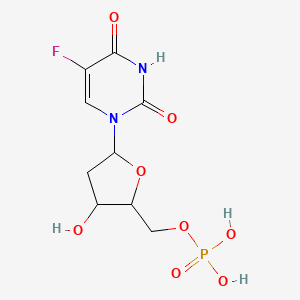


![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)

![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)
